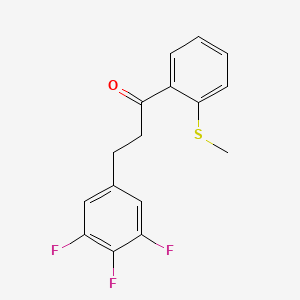

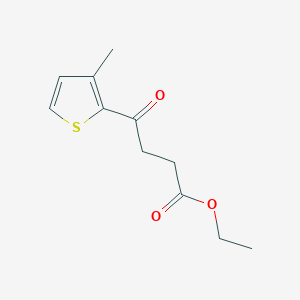

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is a chemical compound. It appears to be related to Tiagabine, a compound used in the treatment of epilepsy1. However, specific information about Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not readily available in the literature.

Synthesis Analysis

The synthesis of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not explicitly mentioned in the available literature. However, related compounds have been synthesized from reactions involving cationic entities with metallic salts2.Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate is not directly mentioned in the literature. However, the introduction of an ethyl group in similar compounds has been studied and found to decrease inhibitory potencies3.Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not detailed in the available literature. However, related compounds have been studied for their reactivity4.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This highlights the potential of ethyl 3-oxobutanoate derivatives in synthesizing complex heterocyclic compounds with possible applications in medicinal chemistry and materials science (Honey et al., 2012).

Crystal Structure and Molecular Analysis

- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been studied for its crystal and molecular structure, providing insights into the molecular geometry and electronic structure of similar ethyl 3-oxobutanoate derivatives. Such studies are crucial for understanding the chemical reactivity and potential applications in catalysis or material science (Kariyappa et al., 2016).

Antimicrobial Activity

- The synthesis and characterization of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, including its antimicrobial activities, suggest potential applications of ethyl 3-oxobutanoate derivatives in developing new antimicrobial agents. Understanding the structure-activity relationship can guide the design of more effective compounds (Kumar et al., 2016).

Antioxidant Properties

- The investigation of antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 3-oxobutanoate analogs, demonstrates the potential of such compounds in oxidative stress-related applications. These findings could lead to the development of novel antioxidants for pharmaceutical or cosmetic uses (Stanchev et al., 2009).

Biosynthesis and Metabolic Studies

- Research on the biosynthesis of ethylene from methionine, identifying 4-methylthio-2-oxobutanoate as a putative intermediate, illustrates the metabolic pathways involving similar compounds. Such studies can contribute to biotechnological applications, including the production of industrially relevant chemicals (Billington et al., 1979).

Safety And Hazards

The safety and hazards associated with Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature. However, thiazoles, a related class of compounds, have been studied for their biological activity5.

Direcciones Futuras

The future directions of research on Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate are not directly mentioned in the literature. However, thiazoles, a related class of compounds, have been studied extensively for their potential in various applications6.

Please note that this analysis is based on the limited information available in the literature and may not fully capture the properties and potential of Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate.

Propiedades

IUPAC Name |

ethyl 4-(3-methylthiophen-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-3-14-10(13)5-4-9(12)11-8(2)6-7-15-11/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQZIAJXHYVOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methyl-2-thienyl)-4-oxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.